molecular formula C13H11BrO2 B1419618 Ethyl 5-bromo-1-naphthoate CAS No. 91271-31-7

Ethyl 5-bromo-1-naphthoate

Cat. No.: B1419618
CAS No.: 91271-31-7
M. Wt: 279.13 g/mol
InChI Key: YEHJJJISRDQDER-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-naphthoate is an organic compound with the molecular formula C13H11BrO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom at the 5-position and an ethyl ester group at the 1-position. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-1-naphthoate can be synthesized through several methods. One common approach involves the bromination of ethyl 1-naphthoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 5-bromo-1-naphthoate depends on its specific application. In chemical reactions, the bromine atom and ester group play crucial roles in determining reactivity and selectivity. The bromine atom can act as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or reduction . In biological systems, the compound’s mechanism of action may involve interactions with cellular targets, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 5-bromo-1-naphthoate can be compared with other brominated naphthalene derivatives, such as:

  • Ethyl 1-bromo-2-naphthoate
  • Ethyl 3-bromo-1-naphthoate
  • Ethyl 6-bromo-1-naphthoate

These compounds share similar structural features but differ in the position of the bromine atom, which can significantly influence their chemical reactivity and biological activities. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .

Biological Activity

Ethyl 5-bromo-1-naphthoate is a synthetic compound derived from naphthalene, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position of the naphthalene ring, which significantly influences its reactivity and biological activity. The compound can be represented as follows:

  • Chemical Formula : C₁₃H₉BrO₂
  • Molecular Weight : 285.11 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The bromine atom enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The ester group can undergo hydrolysis, releasing the active naphthoic acid moiety, which may exert effects on cellular processes.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi.

Pathogen Type Activity
Gram-positiveEffective
Gram-negativeModerate
FungiEffective

The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.

2. Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC₅₀ Values : Ranged from 10 to 25 µM depending on the cell line.

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in various models. It reduces the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 15 µg/mL .
  • Cancer Cell Line Study : Research conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent .

Applications

The diverse biological activities of this compound suggest several potential applications:

  • Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Agricultural Use : Given its efficacy against plant pathogens, it may be utilized as a biopesticide or fungicide.

Properties

IUPAC Name

ethyl 5-bromonaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-2-16-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHJJJISRDQDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672614
Record name Ethyl 5-bromonaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91271-31-7
Record name Ethyl 5-bromonaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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